molecular formula C14H11ClN4 B2620402 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-37-3

5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2620402
CAS No.: 338411-37-3
M. Wt: 270.72
InChI Key: ZLJWOOJUKSPTPF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole is a tetrazole derivative featuring a 3-chlorophenyl group at position 5 and a 3-methylphenyl group at position 1 of the tetrazole ring. Tetrazoles are heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and hydrogen-bonding capabilities. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c1-10-4-2-7-13(8-10)19-14(16-17-18-19)11-5-3-6-12(15)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWOOJUKSPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with 3-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects
  • 5-(3,4-Dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole: This positional isomer replaces the 3-chlorophenyl group with a 3,4-dichlorophenyl substituent. Such derivatives are often explored for antimicrobial or antitumor activity .
  • 1-Allyl-5-(3-chlorophenyl)-1H-tetrazole (CAS 303145-08-6): The allyl group at position 1 introduces a reactive site for further functionalization (e.g., via click chemistry).
Triazole vs. Tetrazole Core
  • 5-(3-Chlorophenyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (9a) :
    Replacing the tetrazole ring with a triazole-thione core (evidence 3) results in significant changes:
    • Melting Point : Higher (200–201°C vs. ~113°C for tetrazoles), likely due to hydrogen bonding from the thione group.
    • Spectroscopy : IR shows a C=S stretch at 1322 cm⁻¹, absent in tetrazoles. The NH stretch at 3415 cm⁻¹ is broader than tetrazole’s N-H vibrations.
    • Applications : Triazole-thiones are often explored for antifungal and antioxidant activities .

Physicochemical Properties and Spectral Data Comparison

Table 1: Key Properties of Selected Tetrazole and Triazole Derivatives
Compound Melting Point (°C) IR (C=N, C=S, NH) (cm⁻¹) ^1H-NMR Features (δ, ppm) Molecular Formula
5-(3-Chlorophenyl)-1H-tetrazole (2f) 113–114 1562 (C=N), 3453 (NH) 7.43–8.21 (aromatic protons) C₇H₅ClN₄
Target Compound (hypothetical) N/A ~1560 (C=N), ~3450 (NH) Expected aromatic multiplet (7.0–8.2) C₁₄H₁₁ClN₄
5-(3-Chlorophenyl)-triazole-3-thione (9a) 200–201 1476 (C=N), 1322 (C=S), 3415 (NH) 2.32 (CH₃), 7.10–7.53 (Ar-H) C₁₅H₁₂ClN₃S
5-(2-Chloroethyl)-1H-tetrazole N/A N/A N/A C₄H₆ClN₄

Key Observations :

  • Tetrazoles generally exhibit lower melting points than triazole-thiones due to reduced hydrogen-bonding capacity.
  • The 3-methylphenyl group in the target compound may shield aromatic protons, causing upfield shifts in NMR compared to simpler analogs .

Biological Activity

5-(3-Chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 5-(3-chlorophenyl)-1-(3-methylphenyl)tetrazole
  • Molecular Formula : C14H11ClN4
  • Molecular Weight : 270.72 g/mol

The specific substitution pattern on the tetrazole ring contributes to its unique chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in cell signaling pathways, which could lead to anticancer effects.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of this compound. For instance:

  • Study Findings : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections.

Anticancer Activity

Research has also highlighted the compound's potential in cancer therapy:

  • Case Study : A study focused on the effects of this compound on cancer cell lines showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction through caspase activation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this tetraazole derivative, a comparison with structurally similar compounds is essential. Below is a summary table comparing key characteristics:

Compound NameMolecular FormulaBiological ActivityNotable Findings
5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-tetraazoleC14H11ClN4Antimicrobial, AnticancerSignificant MIC against bacteria; induces apoptosis in cancer cells
5-(3-chlorophenyl)-1-phenyl-1H-tetraazoleC14H12ClN4Moderate AntimicrobialLower potency compared to target compound
5-(3-methylphenyl)-1-phenyl-1H-tetraazoleC15H14N4Weak Anticancer ActivityLimited efficacy in cell viability assays

Q & A

Basic: What are the established synthetic routes for 5-(3-chlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole?

Answer:
The synthesis of tetrazole derivatives typically involves cyclization reactions. A common approach is the [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, a related tetrazole compound was synthesized using 5-phenyl-¹H-tetrazole, trichloroethylene, and KOH in DMSO, followed by purification via column chromatography (ethyl acetate/hexane system) . Adapting this method, researchers could substitute phenyl groups with 3-chlorophenyl and 3-methylphenyl precursors. Key steps include optimizing reaction temperature (~40–90°C) and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of tetrazole to aryl halide). Post-synthesis, purification methods like recrystallization (DMSO/water) or column chromatography are critical for isolating high-purity products .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
02:06

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and ring substitution patterns. For example, in similar pyrazole derivatives, aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns (e.g., molecular ion peaks for C₁₇H₁₂ClF₃N₂O at m/z 352.059) .
  • HPLC/UPLC : Purity analysis (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Basic: How do electron-withdrawing substituents (e.g., Cl) influence the stability of the tetrazole ring?

Answer:
Electron-withdrawing groups like Cl at the 3-position on the phenyl ring enhance ring stability by reducing electron density, which mitigates ring-opening reactions. This is observed in analogues where chloro-substituted derivatives exhibit higher thermal stability (decomposition >200°C) compared to non-halogenated counterparts. Stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound?

Answer:
DoE frameworks systematically vary parameters like temperature (40–100°C), solvent polarity (DMSO vs. DMF), and catalyst loading (KOH vs. NaOH). For example, a Central Composite Design (CCD) could identify interactions between variables:

  • Critical factors : Reaction time (1.5–3 hours) and molar ratios (tetrazole:aryl halide = 1:1.2–1.5).
  • Outcome : A study on similar compounds achieved 74% yield by optimizing time (1.5 h) and temperature (40°C) .

Advanced: How to resolve contradictions in reported yields for tetrazole derivatives synthesized via different routes?

Answer:
Contradictions often arise from:

  • Purification methods : Column chromatography (74% yield ) vs. recrystallization (60–65% ).
  • Catalyst efficiency : KOH in DMSO enhances cyclization vs. POCl₃ in thiadiazole syntheses .
  • Analytical validation : Ensure consistent purity metrics (e.g., HPLC >95% vs. NMR integration). Cross-validate yields using controlled replicates and report error margins .

Advanced: What computational strategies predict substituent effects on tetrazole reactivity?

Answer:

  • DFT Calculations : Model substituent electronic effects (Hammett σ constants) on ring electrophilicity. For example, Cl (σ = +0.23) increases electrophilic character, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO solvation shells) to optimize reaction media .

Advanced: How can regioselectivity challenges in tetrazole functionalization be addressed?

Answer:
Regioselectivity in N-alkylation/arylation is controlled by:

  • Base selection : Strong bases (KOH) favor N1-substitution, while weaker bases (NaHCO₃) may lead to N2-isomers .
  • Directing groups : Electron-donating groups (e.g., methyl) at the 3-position on phenyl rings direct substitution to specific nitrogen sites. Confirmation requires 2D NMR (NOESY) .

Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?

Answer:

  • Heat dissipation : Exothermic cyclization reactions require controlled heating (jacketed reactors) to avoid side products.
  • Purification bottlenecks : Replace column chromatography with fractional crystallization (solvent screening) or continuous flow systems .
  • Yield consistency : Pilot studies show <10% yield drop at 10x scale if mixing efficiency and reagent addition rates are maintained .

Advanced: How to analyze degradation pathways under acidic/basic conditions?

Answer:

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (24–72 hours) and monitor via LC-MS.
  • Degradation products : Tetrazole ring-opening generates amides or nitriles, identified by MS fragments (e.g., m/z 154 for 3-chlorobenzonitrile) .

Advanced: What in silico tools predict biological activity based on structural analogs?

Answer:

  • Pharmacophore modeling : Align with carbonic anhydrase inhibitors (e.g., 5-(4-chlorophenyl)-1H-pyrazole derivatives ).
  • QSAR : Correlate logP (2.1–3.5) with membrane permeability for antimicrobial activity predictions .

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